Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Description
Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a cyclopenta[c]pyran derivative characterized by a bicyclic framework with hydroxyl groups at positions 1 and 6, a methyl group at position 7, and a methyl ester at position 3. This compound shares structural homology with iridoid glycosides, a class of natural products known for diverse bioactivities, including anti-inflammatory and neuroprotective effects . 1S configuration) may differentiate it from closely related compounds .
Properties
IUPAC Name |
methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHZIIPBYAMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Domino Reaction
A four-step asymmetric synthesis (40% overall yield) constructs the cyclopenta[c]pyran core:
- Domino Reaction : Aza-Michael addition and cyclization using a chiral lithium amide base to establish five stereocenters.
- Oxidation and Cyclization : TPAP-mediated oxidation followed by lactonization to form the pyran ring.
- Esterification : Methylation of the carboxylic acid intermediate under acidic conditions (e.g., methanol/H⁺).
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Stereochemical Outcome |
|---|---|---|
| Domino Reaction | Chiral lithium amide, THF, −78°C | 5 stereocenters established |
| Oxidation | TPAP, NMO, CH₂Cl₂ | Ketone formation |
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester incorporation |
Modular Functionalization
- Hydroxyl Group Protection : Temporary silylation (e.g., TBSCl) to prevent side reactions during esterification.
- pH and Temperature Control : Optimized reaction conditions (pH 4–6, 50–70°C) to enhance yield and purity.
Purification and Characterization
- Chromatography : Reverse-phase HPLC or silica gel chromatography to separate diastereomers.
- Spectral Data :
Challenges and Optimization
- Stereochemical Complexity : Requires chiral auxiliaries or asymmetric catalysis to avoid racemization.
- Yield Improvement : Catalytic hydrogenation and microwave-assisted synthesis are explored to reduce step counts.
Applications and Derivatives
- Pharmacological Probes : Modified esters show enhanced anti-inflammatory activity compared to the parent acid.
- Biosynthetic Studies : Isotopic labeling (e.g., ¹³C-glucose) traces metabolic pathways in iridoid-producing plants.
Chemical Reactions Analysis
Glycosylation Reactions
The hydroxyl groups at positions 1 and 6 participate in glycosylation, forming glycosidic bonds with carbohydrate moieties. For example:
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Glucopyranosyl derivative synthesis : Reaction with β-D-glucopyranosyl donors under acidic conditions yields 1-(β-D-glucopyranosyloxy) derivatives, as observed in Tripterospermum japonicum .
| Reactants | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Compound + β-D-glucopyranosyl donor | Acid catalysis (HCl, pTsOH) | 1-(β-D-Glucopyranosyloxy)-7-methyl derivative | 30–61% |
Esterification and Transesterification
The methyl carboxylate group undergoes transesterification or hydrolysis:
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Methyl ester hydrolysis : Treatment with aqueous NaOH yields the carboxylic acid derivative (C10H14O5) .
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Phenolic ester formation : Coupling with 4-(hydroxymethyl)phenol via carbodiimide-mediated esterification produces phenolic conjugates .
Oxidation and Reduction
Selective redox reactions modify hydroxyl and carbonyl groups:
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DIBALH reduction : Reduces ester groups to alcohols, forming triols (e.g., compounds 7 and 8 ) .
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mCPBA oxidation : Epoxidizes double bonds in the cyclopentane ring, enabling further stereochemical diversification .
| Reagent | Target Group | Product | Yield |
|---|---|---|---|
| DIBALH | C4 ester | Triol derivatives | 85% |
| mCPBA | Cyclopentene double bond | Epoxide intermediates | 69% |
Ring-Opening and Cyclization
The bicyclic system undergoes ring-opening under acidic/basic conditions:
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Acid-mediated cyclization : pTsOH induces lactone formation from amine precursors .
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Base-induced dehydration : NaOMe or NaH removes hydroxyl groups, forming dehydrated analogs (e.g., compound 20 ) .
Multicomponent Domino Reactions
A highly efficient method for constructing the iridoid core involves:
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Michael addition of chiral lithium amides to dienoates.
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Intramolecular cyclization to form the bicyclic framework.
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Aldol condensation with formaldehyde to establish stereocenters .
Stability and Degradation
Scientific Research Applications
Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences between the target compound and its analogs:
*Note: The target compound’s molecular formula is inferred from structurally related compounds in –6 and 10.
Stereochemical and Physicochemical Differences
- Loganin vs. Target Compound: Loganin’s 1-β-D-glucopyranosyloxy group enhances polarity and water solubility compared to the target compound’s 1-hydroxyl group. The absence of glycosylation in the target compound may improve membrane permeability but reduce stability .
- Loganic Acid vs. Target Compound: Loganic acid’s carboxylic acid group (vs.
- Mussaenoside vs. Target Compound: Mussaenoside’s hydroxyl at C7 (vs.
Biological Activity
Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound belonging to the iridoid class of natural products. This compound is recognized for its unique bicyclic structure and diverse biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14O4
- Molecular Weight : Approximately 198.22 g/mol
- Structural Features : The compound features hydroxyl groups at positions 1 and 6, and a carboxylate group at position 4, contributing to its reactivity and biological potential.
Biological Activities
This compound exhibits various biological activities typical of iridoids. Key activities include:
- Antioxidant Activity : Research indicates that compounds in the iridoid family possess significant antioxidant properties. This activity may be attributed to the presence of hydroxyl groups that can scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Neuroprotective Properties : Similar compounds have shown neuroprotective effects in various models of neurodegeneration. The specific mechanisms remain to be fully elucidated but may involve the modulation of oxidative stress and inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related iridoids is essential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Loganin | C11H16O5 | Known for its glycosidic structure; used in traditional medicine. |
| Ipolamiide | C14H18N2O3 | Contains nitrogen; exhibits distinct pharmacological properties. |
| Loganetin | C10H12O5 | Similar structure but with different functional groups affecting activity. |
The unique arrangement of hydroxyl groups and the cyclopentane-pyran fusion in this compound may influence both its chemical reactivity and biological activity differently compared to these similar compounds .
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS), indicating its potential as a therapeutic agent against oxidative damage .
- Anti-inflammatory Mechanisms : In vitro assays revealed that methyl 1,6-dihydroxy-7-methyl exhibited inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
- Neuroprotective Effects : Research involving neuronal cell lines showed that treatment with this compound led to a reduction in apoptosis under neurotoxic conditions induced by glutamate .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the stereochemical purity of this compound during synthesis?
- Methodological Answer : Stereochemical fidelity is paramount due to the compound’s four defined stereocenters . Use chiral catalysts (e.g., Sharpless epoxidation) and advanced chromatography (e.g., chiral HPLC with amylose-based columns) to resolve enantiomers. Validate outcomes via H-NMR coupling constants and NOE experiments to confirm spatial arrangements .
Q. How can researchers reliably characterize the compound’s hydroxyl and carboxylate functional groups?
- Methodological Answer : Employ FT-IR spectroscopy to identify O–H stretching (3200–3600 cm) and ester C=O (1700–1750 cm). Confirm via C-NMR: carboxylate carbonyls resonate at ~170 ppm, while hydroxyl-bearing carbons appear deshielded (~70–90 ppm) . High-resolution mass spectrometry (HRMS) with ESI+ ionization can verify molecular ion peaks (e.g., m/z 197.0819 for [M+H]) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Prioritize PPE (gloves, goggles, respirators) due to acute toxicity risks (oral LD < 50 mg/kg) . Store in inert, airtight containers under nitrogen to prevent oxidation. Avoid aqueous environments to mitigate hydrolysis risks. Use fume hoods for weighing and synthesis steps .
Q. What solvent systems are compatible with this compound for solubility and stability studies?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for solubility, but note potential ester group degradation in basic aqueous conditions. Stability assays should monitor pH-dependent decomposition via HPLC-UV at 254 nm. For long-term storage, lyophilize and store at –20°C in amber vials .
Advanced Research Questions
Q. How can environmental toxicity be assessed for this compound, given its aquatic hazard classification?
- Methodological Answer : Conduct OECD Test Guideline 201 (Freshwater Alga Growth Inhibition) to quantify EC values for aquatic toxicity. Use LC-MS/MS to track bioaccumulation in Daphnia magna over 48-hour exposure. Compare degradation products (e.g., hydrolyzed carboxylates) via QSAR models to predict persistence .
Q. What experimental strategies resolve contradictions in reported H-NMR data for diastereomeric mixtures?
- Methodological Answer : Discrepancies may arise from dynamic stereochemistry. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For diastereomers, employ COSY and HSQC to assign overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How does glycosylation of the cyclopenta[c]pyran scaffold influence bioactivity?
- Methodological Answer : Compare β-D-glucopyranoside derivatives (e.g., ) with the parent compound in enzyme inhibition assays (e.g., glycosidases). Synthesize via Koenigs-Knorr glycosylation, and evaluate pharmacokinetics (Caco-2 permeability, microsomal stability). Glycosylation often enhances water solubility but may reduce membrane penetration .
Q. What degradation pathways dominate under accelerated stability testing conditions?
- Methodological Answer : Expose the compound to ICH Q1A(R2)-recommended stress conditions (40°C/75% RH, UV light). Monitor ester hydrolysis via LC-MS (m/z shift +18 for carboxylic acid formation). Oxidative degradation can be studied using radical initiators (AIBN), with GC-MS to identify volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
